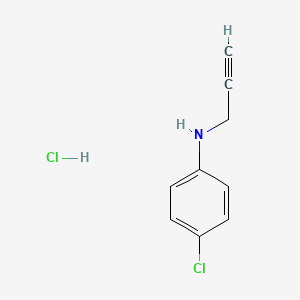

4-Chloro-N-(prop-2-yn-1-yl)aniline hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-N-(prop-2-yn-1-yl)aniline hydrochloride is a chemical compound with the CAS Number: 2225154-14-1 . It has a molecular weight of 202.08 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C9H8ClN.ClH/c1-2-7-11-9-5-3-8(10)4-6-9;/h1,3-6,11H,7H2;1H . This indicates the presence of a chlorine atom, a prop-2-yn-1-yl group, and an aniline group in the molecule.Physical And Chemical Properties Analysis

4-Chloro-N-(prop-2-yn-1-yl)aniline hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 202.08 .Applications De Recherche Scientifique

Corrosion Inhibition

4-Chloro-N-(prop-2-yn-1-yl)aniline hydrochloride derivatives have been studied for their use as corrosion inhibitors. For example, a study by Daoud et al. (2014) explored the inhibition of mild steel corrosion in acidic solutions using thiophene Schiff base derivatives, highlighting the compound's efficiency in this domain (Daoud, Douadi, Issaadi, & Chafaa, 2014).

Photocatalytic Degradation

Anilines like 4-Chloro-N-(prop-2-yn-1-yl)aniline hydrochloride have been used in the study of photocatalytic degradation processes. Sturini et al. (1997) researched the TiO2 catalyzed degradation of various anilides, including 3,4-dichloroaniline, in water, highlighting its effectiveness under UV-A and solar light for degrading these compounds (Sturini, Fasani, Prandi, & Albini, 1997).

Electrochemical Applications

The electrochemical properties of aniline derivatives have been extensively studied. Brillas et al. (1995) investigated the electrochemical degradation of aniline and 4-chloroaniline, providing insights into their potential applications in wastewater treatment (Brillas, Bastida, Llosa, & Casado, 1995).

Synthesis of Polymers

Research by Buruianǎ et al. (2005) explored the synthesis of polyurethane cationomers with anil groups, indicating applications of aniline derivatives in the production of polymeric films with fluorescent properties (Buruianǎ, Olaru, Strat, Strat, & Simionescu, 2005).

Bio-Electro Reactor Studies

Aniline hydrochlorides have been used in studies involving bio-electro reactors. Huang Wei (2007) conducted research on the degradation of 4-Amino-dimethyl-aniline hydrochloride, showing its utility in treating wastewater from vanillin production plants (Huang Wei, 2007).

Safety and Hazards

Mécanisme D'action

Mode of Action

It’s worth noting that compounds with similar structures have been found to act as photosensitizers, generating reactive oxygen species through energy transfer and single electron transfer pathways .

Biochemical Pathways

Based on its structural similarity to other compounds, it may be involved in oxidative processes .

Propriétés

IUPAC Name |

4-chloro-N-prop-2-ynylaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN.ClH/c1-2-7-11-9-5-3-8(10)4-6-9;/h1,3-6,11H,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTPMRSQERTCEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1=CC=C(C=C1)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-N-(prop-2-yn-1-yl)aniline hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-methyl-4-(3-oxo-4H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2892368.png)

![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2892369.png)

![6-chloro-N-[1-(4-chlorophenyl)cyclobutyl]pyridine-3-carboxamide](/img/structure/B2892377.png)

![N-Ethyl-N-[2-[2-methyl-3-(thiomorpholine-4-carbonyl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2892378.png)

![(1-Oxa-spiro[2.3]hex-5-yl)-carbamic acid tert-butyl ester](/img/structure/B2892383.png)

![2-(4-chlorophenoxy)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2892388.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2,4-dimethylbenzamide](/img/structure/B2892389.png)